molecular formula C9H14N2OS B2997351 8-Methyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one CAS No. 92988-78-8

8-Methyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one

Cat. No.: B2997351
CAS No.: 92988-78-8
M. Wt: 198.28
InChI Key: FFWYDBHZOHVJIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one is a spirocyclic hydantoin derivative characterized by a fused bicyclic system comprising a six-membered cyclohexane ring and a five-membered 1,3-diazole ring. The compound features a sulfur atom at position 2 (thioxo group) and a methyl substituent at position 8 (Figure 1). Its spirocyclic architecture introduces conformational rigidity, which enhances binding specificity in biological systems, particularly in androgen receptor (AR) inhibition, as demonstrated in castration-resistant prostate cancer (CRPC) studies . The thioxo group contributes to hydrogen-bonding interactions, while the methyl substituent modulates lipophilicity and steric effects.

Properties

IUPAC Name

8-methyl-2-sulfanylidene-1,3-diazaspiro[4.5]decan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-6-2-4-9(5-3-6)7(12)10-8(13)11-9/h6H,2-5H2,1H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWYDBHZOHVJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a suitable precursor, such as a diamine, with a thioamide derivative under specific reaction conditions. The reaction may require the use of catalysts and controlled temperatures to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high volumes. The process would be optimized for efficiency and yield, ensuring that the compound is produced consistently and cost-effectively. Quality control measures would be in place to ensure the purity and integrity of the final product.

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate may be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The reactions can lead to the formation of different products, depending on the reagents and conditions used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, 8-Methyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as an inhibitor of certain enzymes or receptors. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory agent or in the treatment of certain diseases. Its ability to modulate biological pathways can be harnessed for therapeutic purposes.

Industry: In industry, this compound may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 8-Methyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzyme active sites or receptor binding domains, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and target involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Spirocyclic Diazaspiro Compounds

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Biological Activity/Application Reference ID
This compound 8-methyl, 2-thioxo C₁₀H₁₅N₂OS 227.30 AR inhibition (CRPC therapy)
3-Propyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one 3-propyl, 2-thioxo C₁₁H₁₈N₂OS 226.34 Not reported (structural analogue)
3-Amino-2-thioxo-1,3-diazaspiro[4.5]decan-4-one 3-amino, 2-thioxo C₈H₁₂N₃OS 198.27 Synthetic intermediate for hydantoin derivatives
4-(1-(3-Fluoro-4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl)-4-oxo-2-thioxo-1,3-diazaspiro[4.5]decan-3-yl)-2-(trifluoromethyl)benzonitrile Fluorinated aryl and trifluoromethyl groups C₂₃H₁₇F₆N₃O₂S 537.46 Potent AR inhibition (IC₅₀ < 50 nM)
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one 1-phenyl, triaza system C₁₃H₁₅N₃O 229.28 Opioid receptor ligand (ORL1 selectivity)
8-Ethyl-2-hydroxy-2-methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one Ethyl, morpholinoethyl, thia substitution C₁₇H₃₀N₂O₃S 342.50 Antimicrobial, anticancer activity

Pharmacological and Physicochemical Properties

  • AR Inhibition : The fluorinated analogue (13g) exhibits superior AR affinity (IC₅₀ < 50 nM) compared to the methyl derivative, attributed to trifluoromethyl-enhanced binding and metabolic stability .
  • Antimicrobial Activity: Thia-substituted derivatives (e.g., 8-ethyl-2-hydroxy compound) demonstrate broad-spectrum antimicrobial effects, linked to the thiazolidinone ring’s interaction with bacterial enzymes .
  • Solubility and Lipophilicity : The 3-propyl analogue (C₁₁H₁₈N₂OS) has higher lipophilicity (logP ≈ 2.1) than the methyl derivative (logP ≈ 1.7), impacting membrane permeability .

Conformational Analysis

  • Spirocyclic Rigidity : X-ray crystallography of 8-ethyl-2-hydroxy derivatives reveals chair conformations in cyclohexane rings (puckering amplitude Q = 0.565 Å) and envelope conformations in thiazole rings, stabilizing receptor-ligand interactions .
  • Triaza Systems : 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one adopts a planar geometry at the triaza ring, enhancing ORL1 receptor selectivity through π-π stacking .

Biological Activity

8-Methyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of inhibiting necroptosis and acting as a therapeutic agent in various diseases. This article reviews the current understanding of its biological activity, mechanisms of action, and potential applications in medicine.

  • Molecular Formula : C9H14N2OS
  • Molecular Weight : 198.29 g/mol
  • CAS Number : 92988-78-8
  • Purity : Minimum 95% .

Target of Action

The primary target of this compound is receptor-interacting protein kinase 1 (RIPK1), a crucial mediator in the necroptosis signaling pathway. By inhibiting RIPK1, this compound prevents the activation of necroptosis, a form of programmed cell death implicated in various inflammatory conditions .

Mode of Action

The compound binds to RIPK1, inhibiting its kinase activity. This action blocks downstream signaling pathways that lead to necroptosis, thereby exerting protective effects against cell death induced by inflammatory stimuli .

Biochemical Pathways

The inhibition of RIPK1 affects several biochemical pathways:

  • Necroptosis Pathway : Prevents the induction of necroptosis, reducing tissue damage during inflammation.
  • Inflammatory Response : Modulates immune responses by altering cell death pathways .

Pharmacokinetics

Research on the pharmacokinetics (ADME) of related compounds indicates that this compound may exhibit favorable properties such as good metabolic stability and appropriate absorption characteristics .

In Vitro Studies

In vitro studies have demonstrated significant anti-necroptotic effects:

  • Cell Viability : Compounds similar to this compound showed enhanced cell viability under conditions that typically induce necroptosis .

Case Studies

A notable study investigated the efficacy of compounds with similar structures in inhibiting mushroom tyrosinase, an enzyme involved in melanin production:

  • Inhibition Rates : Analogs exhibited varying degrees of inhibition, suggesting potential applications in treating hyperpigmentation disorders .
CompoundInhibition RateReference
Analog 1220 times more potent than kojic acid
Analog 2Mixed inhibition mechanism
Analog 3Strong antioxidant efficacy

Applications in Medicine

Given its mechanism of action and biochemical properties, this compound holds promise for:

  • Anti-inflammatory Treatments : Potential use in diseases characterized by excessive inflammation.
  • Cancer Therapy : Modulating necroptosis could provide new avenues for cancer treatment where cell death regulation is crucial.

Q & A

Synthetic Route Optimization

Question: What are effective synthetic strategies for 8-Methyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one, and how can reaction conditions be optimized? Answer:

  • Core Method : Alkylation of spirocyclic intermediates followed by cyclization. For example, tert-butyl carbamate derivatives can undergo nucleophilic substitution with brominated alkyl/aryl reagents in acetonitrile under reflux (6–8 hours) .
  • Optimization : Screen catalysts (e.g., K₂CO₃) and solvents (polar aprotic solvents like DMF or acetonitrile) to enhance yields. Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts .

Structural Characterization

Question: How can NMR and HRMS be utilized to resolve ambiguities in structural assignments of spirocyclic compounds? Answer:

  • NMR : Assign signals by analyzing sp³/sp² hybridization patterns (e.g., spiro carbons at δ 50–70 ppm in ¹³C NMR) and coupling constants for stereochemical confirmation .
  • HRMS : Validate molecular formulas using exact mass measurements (e.g., C₁₇H₂₂O₃: calc. 274.3548, observed 274.3552) . Cross-reference with X-ray data to resolve conflicting assignments .

Crystallographic Analysis

Question: What advanced crystallographic techniques are recommended for resolving complex spirocyclic structures? Answer:

  • Data Collection : Use STOE IPDS II diffractometers with graphite-monochromated X-rays (λ = 0.71073 Å) and ω scans for high-resolution data .
  • Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and twinning . Visualize thermal ellipsoids with ORTEP-3 to validate molecular geometry .

Data Contradiction Resolution

Question: How should researchers address discrepancies between spectroscopic and crystallographic data? Answer:

  • Multi-Method Validation : Combine NMR (for dynamic behavior), X-ray (for static structure), and DFT calculations (e.g., Gaussian09 with B3LYP/6-31G**) to reconcile differences .
  • Case Study : If NMR suggests axial chirality but X-ray shows planar geometry, re-examine solvent effects or crystal packing forces .

Structure-Activity Relationship (SAR) Studies

Question: What methodologies are effective for designing SAR studies on spirocyclic derivatives? Answer:

  • Scaffold Modification : Introduce substituents at positions 2 (thioxo) and 8 (methyl) to probe electronic and steric effects. For example, replace methyl with ethyl to assess lipophilicity impacts .
  • Biological Assays : Use receptor-binding assays (e.g., androgen receptor degradation in ) to correlate structural changes with activity .

Computational Modeling

Question: How can computational tools predict the reactivity and binding modes of 8-Methyl-2-thioxo-1,3-diazaspiro derivatives? Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-311++G** level to map electrostatic potentials and frontier molecular orbitals .
  • Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., androgen receptors in ). Validate with MD simulations (NAMD/GROMACS) .

Stereochemical Challenges

Question: What techniques resolve stereochemical ambiguities in spirocyclic systems? Answer:

  • Chiral Chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol gradients to separate enantiomers .
  • X-Ray Anomalous Dispersion : Collect data at multiple wavelengths (e.g., Cu/Kα) to assign absolute configuration .

Stability and Degradation

Question: How can the stability of this compound be assessed under varying conditions? Answer:

  • Forced Degradation : Expose to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor via HPLC (C18 columns, 0.1% TFA/ACN gradients) .
  • Degradation Pathways : Identify hydrolysis products (e.g., ring-opened thioamides) using LC-MS/MS .

Reaction Mechanism Elucidation

Question: What experimental and computational approaches elucidate reaction mechanisms in spirocyclic synthesis? Answer:

  • Kinetic Studies : Use in situ IR or NMR to track intermediate formation (e.g., enolate species in cyclization) .
  • Isotopic Labeling : Introduce ¹³C at the carbonyl group to trace regioselectivity in ring-closing steps .

Toxicity Profiling

Question: What preclinical models are suitable for assessing the toxicity of spirocyclic compounds? Answer:

  • In Vitro Assays : Conduct Ames tests (for mutagenicity) and MTT assays on HepG2 cells (for hepatotoxicity) .
  • In Vivo Models : Use zebrafish embryos (OECD TG 236) to evaluate acute toxicity and teratogenicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.